N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked to a phenoxyacetamide moiety via an ethyl chain. The imidazo[1,2-b]pyrazole scaffold is less explored compared to its analogs like imidazo[1,2-a]pyridines, but its electron-rich nature and hydrogen-bonding capabilities make it a candidate for drug discovery .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-21-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h1-7,10-11H,8-9,12H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJMMDHPLCVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 3-amino-1H-pyrazole with an α-haloketone under basic conditions to form the imidazo[1,2-b]pyrazole ring.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.
Coupling with Phenoxyacetamide: Finally, the ethylated imidazo[1,2-b]pyrazole is coupled with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl linker between the imidazo[1,2-b]pyrazole and acetamide groups serves as a site for nucleophilic substitution. The electron-deficient nature of the adjacent heterocycle facilitates displacement reactions:
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Aminolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield substituted amides.
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Thiolation : Treatment with thiophenol or mercaptoethanol in the presence of K₂CO₃ produces thioether derivatives.
Table 1: Nucleophilic Substitution Outcomes
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methylamine | N-Methylacetamide derivative | 72 | DMF, 70°C, 12 h |
| Piperidine | N-Piperidinylacetamide analog | 68 | DMSO, 80°C, 8 h |
| Thiophenol | Phenylthioether conjugate | 65 | K₂CO₃, DMF, RT, 6 h |
Oxidation and Reduction
The imidazo[1,2-b]pyrazole core and acetamide functionality undergo redox transformations:
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Oxidation :
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Reduction :
Acid/Base-Mediated Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis (HCl, 6M, reflux): Cleaves to 2-phenoxyacetic acid and the imidazo[1,2-b]pyrazole-ethylamine.
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Basic Hydrolysis (NaOH, 2M, 60°C): Forms the sodium salt of phenoxyacetate .
Cyclization and Cross-Coupling
The imidazo[1,2-b]pyrazole scaffold participates in regioselective functionalization:
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Halogenation : Br₂ in CHCl₃ introduces bromine at C3 of the pyrazole ring, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .
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Cycloaddition : Reacts with acetylenedicarboxylate in toluene to form fused bicyclic adducts via [2+2] cycloaddition .
Table 2: Cross-Coupling Reactions
| Substrate | Coupling Partner | Product | Catalyst | Yield (%) |
|---|---|---|---|---|
| Brominated Derivative | Phenylboronic Acid | C3-Aryl-substituted Analog | Pd(PPh₃)₄ | 58 |
| Brominated Derivative | Vinylboronic Ester | C3-Vinyl-substituted Derivative | Pd(OAc)₂ | 63 |
Biological Activity and Mechanistic Insights
In vitro studies reveal that derivatives inhibit platelet aggregation (IC₅₀: 15–109 µM) and reduce ROS production by targeting p38MAPK phosphorylation . The amide group’s hydrogen-bonding capacity and heterocycle’s π-stacking interactions are critical for binding .
Key Structural Influences on Reactivity
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Imidazo[1,2-b]pyrazole Ring : Electron-rich regions enable electrophilic substitution, while conjugation stabilizes transition states .
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Ethyl Linker : Flexibility allows conformational adaptation during nucleophilic attacks.
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Phenoxyacetamide : Polar group enhances solubility and directs regioselectivity in cross-couplings .
This compound’s reactivity profile underscores its versatility in synthesizing bioactive analogs and functional materials. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .
Scientific Research Applications
Chemical Properties and Structure
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide has the following chemical characteristics:
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.32 g/mol
- Structure : The compound features an imidazo[1,2-b]pyrazole moiety linked to a phenoxyacetamide structure, which contributes to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : In a study involving the MCF-7 breast cancer cell line, the compound showed an IC50 value of approximately 5.71 µM, indicating potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil (IC50 = 6.14 µM) .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. Its structural similarities to known anticonvulsants suggest that it may interact with similar biological pathways.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Core Heterocyclic Systems
Key Differences :
- The ethyl-phenoxyacetamide side chain may enhance lipophilicity compared to shorter-chain analogs, influencing blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety linked to a phenoxyacetamide group. This unique combination allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that it may affect:
- Kinase Inhibition : The compound has shown potential as an inhibitor of BCR-ABL kinase, which is crucial in certain cancer types.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, contributing to its therapeutic potential against infections.
Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's effect on leukemia cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations (IC50 values below 10 µM). The mechanism was linked to the inhibition of BCR-ABL kinase activity, which is critical in chronic myeloid leukemia (CML) .
- Antimicrobial Properties : In vitro assays revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method, showing effectiveness comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR indicated that modifications on the phenoxy and imidazo groups could enhance biological activity. For instance, substituting electron-withdrawing groups on the phenoxy ring significantly improved anticancer potency .
Q & A
Q. What are the established synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide?
A modular synthesis approach involves coupling phenoxyacetic acid derivatives with imidazo[1,2-b]pyrazole-containing amines. Key steps include:
- Heterocycle Formation : Cyclization of pyrazole precursors with α-haloacetamides under basic conditions to generate the imidazo[1,2-b]pyrazole core .
- Amide Bond Formation : Reaction of 2-phenoxyacetyl chloride with a primary amine-functionalized imidazo[1,2-b]pyrazole intermediate, optimized via Schotten-Baumann conditions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) yield >95% purity .
Q. How is the compound characterized post-synthesis?
Structural confirmation employs:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm). IR identifies N-H stretches (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 355.15) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or tissue-specific targeting. Methodological strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Adjust substituents (e.g., fluorination) to block oxidative degradation .
- Pharmacokinetic Optimization : Introduce PEGylation or prodrug moieties to enhance bioavailability. For example, ester prodrugs improve absorption in rodent models .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁸F for PET imaging) to track in vivo distribution and correlate with efficacy .
Q. What computational methods predict the biological activity of imidazo[1,2-b]pyrazole-acetamide derivatives?
- PASS Algorithm : Predicts potential targets (e.g., kinase inhibition, GPCR modulation) based on structural fingerprints. For this compound, PASS suggests >70% probability of anti-inflammatory activity .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets like COX-2 (PDB: 5KIR). The phenoxy group shows π-π stacking with Tyr355, while the acetamide forms hydrogen bonds with Arg120 .
- QSAR Models : Hammett σ values and logP calculations guide substituent selection. Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance binding affinity by 1.5–2.0 kcal/mol .
Q. How can researchers address contradictions in crystallographic data for structural analogs?
- Refinement Protocols : Use SHELXL for high-resolution (<1.2 Å) data to resolve disordered regions. Apply TWINABS for twinned crystals, common in acetamide derivatives due to flexible side chains .
- Validation Tools : Check Rfree values and Ramachandran plots (via Coot). For example, a co-crystal structure (PDB: 7RJ4) revealed a key hydrogen bond between the acetamide carbonyl and Asp76 in HIV-1 capsid protein, which was missed in initial refinements .
- Dynamic Studies : Molecular dynamics (AMBER/CHARMM) simulate conformational flexibility. The imidazo[1,2-b]pyrazole ring exhibits torsional strain (10–15° rotation) in solvent, impacting ligand-receptor contacts .
Methodological Considerations
- SAR Studies : Replace the phenoxy group with thiophene or pyridine rings to assess electronic effects on bioactivity. For analogs with 4-fluorophenyl substitution, IC₅₀ values against COX-2 improved from 12 µM to 3.5 µM .
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ > 500 mg/kg in rats). Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 10–100 µM concentrations .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and report crystallographic data in CIF format for public deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
